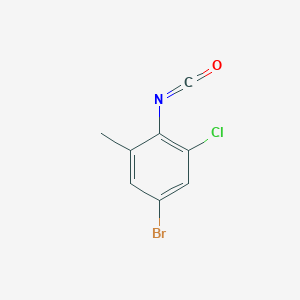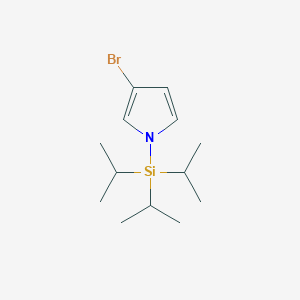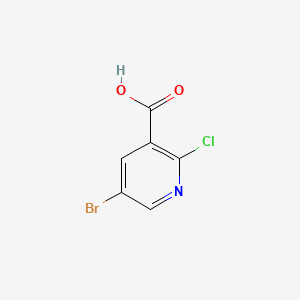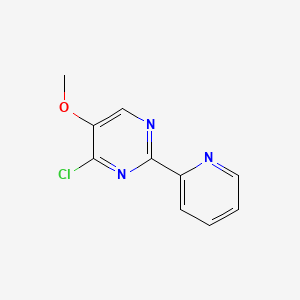
4-Bromo-2-chloro-6-methylphenyl isocyanate
Vue d'ensemble
Description
4-Bromo-2-chloro-6-methylphenyl isocyanate (4-BCMPC) is an organic compound that is used in various scientific research applications. It is an isocyanate, a compound containing an isocyanate group, which is a functional group with the structure R-N=C=O. 4-BCMPC is an intermediate in the synthesis of various compounds and is used in various research applications.
Applications De Recherche Scientifique
Environmental Implications and Toxicology
Environmental Concentrations and Toxicology of Brominated Phenols The compound 2,4,6-Tribromophenol, closely related to 4-Bromo-2-chloro-6-methylphenyl isocyanate, is extensively produced and utilized as an intermediate in the synthesis of brominated flame retardants. It's also a degradation product of these substances. Although its presence is ubiquitous in the environment, there is a substantial lack of knowledge regarding its toxicokinetics and toxicodynamics. Further research is required to understand its role and impact, including the role of its structural isomers and degradation products in the environment (Koch & Sures, 2018).
Mechanisms of Action from Occupational Exposure to Isocyanates Isocyanates, crucial for manufacturing various polyurethane products, pose potential occupational hazards. Although they are reactive chemicals, proper handling mitigates the risks in manufacturing and technical environments. The paper reviews potential occupational exposure to isocyanates, emphasizing the chemistry, reactivity, genotoxicity studies, investigative toxicity studies, metabolism, and epidemiology studies on exposed workers. It concludes that high-level respiratory exposure to isocyanate particles is unlikely, reducing concerns over potential lung tumors. However, the simultaneous and complex actions of multiple mechanisms of isocyanates remain unclear (Nakashima, Takeshita & Morimoto, 2002).
Skin Exposure to Isocyanates Isocyanates, despite reduced respiratory exposures through improved hygiene and less-volatile variants, continue to be a leading cause of occupational asthma. Skin exposure, often underappreciated and hard to quantify, remains a significant concern. It can induce sensitization in animals, leading to asthma-like responses upon inhalation. Similar patterns are believed to occur in humans, suggesting that skin exposure contributes to isocyanate asthma by inducing systemic sensitization. There's a call for integrated animal and human research to understand this better and improve diagnosis and prevention (Bello et al., 2006).
Biomedical Applications and Health Concerns
Biomonitoring for Occupational Exposure to Diisocyanates Diisocyanates are known for inducing health effects like skin and respiratory sensitization, leading to allergic dermatitis and asthma. The paper reviews various biomarkers and matrices used in biomonitoring diisocyanates, their strengths, limitations, and current biomonitoring levels in workers. It also discusses potential research gaps, emphasizing the need for specific biomarkers, uniform analytical methods, and investigation into dermal absorption as a possible exposure route (Scholten et al., 2020).
Developments in Laboratory Diagnostics for Isocyanate Asthma With isocyanates being a leading cause of occupational asthma, efficient laboratory tests are crucial. This review focuses on recent advances in understanding isocyanate asthma pathogenesis, improving conventional radioallergosorbent and enzyme-linked immunosorbent assay approaches, and developing newer immunoassays based on cellular responses. It highlights the utility of contemporary laboratory tests in diagnosing a subset of workers with isocyanate asthma and serving as a biomarker of exposure (Wisnewski, 2007).
Chemical Synthesis and Applications
Practical Synthesis of 2-Fluoro-4-bromobiphenyl 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen, has been synthesized through a practical pilot-scale method. Despite challenges in synthesizing such compounds due to the high costs and toxicity of certain reagents, this paper presents a viable method for large-scale production, which could be relevant for the synthesis of compounds related to this compound (Qiu et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-1-chloro-2-isocyanato-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO/c1-5-2-6(9)3-7(10)8(5)11-4-12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFMISAQCUPLSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N=C=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377802 | |
| Record name | 4-Bromo-2-chloro-6-methylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77159-77-4 | |
| Record name | 5-Bromo-1-chloro-2-isocyanato-3-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77159-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-chloro-6-methylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 77159-77-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile](/img/structure/B1272392.png)
![2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde](/img/structure/B1272400.png)

![1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone](/img/structure/B1272402.png)
![4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid](/img/structure/B1272408.png)
![{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}methanol](/img/structure/B1272416.png)

![5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B1272419.png)
![4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde](/img/structure/B1272423.png)

